molecular formula C6H11NO4 B028530 Imidodicarbonic acid, diethyl ester CAS No. 19617-44-8

Imidodicarbonic acid, diethyl ester

Cat. No. B028530
CAS RN: 19617-44-8
M. Wt: 161.16 g/mol
InChI Key: PQVSTLUFSYVLTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidodicarbonic acid, diethyl ester, and related compounds have been synthesized through various methods. A notable approach involves the direct synthesis from imidodicarbonates employing either Mitsunobu or triflate alkylation techniques. This method has proven effective for N,N-diprotected chiral α-amino acid esters, showcasing the compound's versatility in synthesizing protected amino acids suitable for peptide synthesis (Degerbeck et al., 1992).

Molecular Structure Analysis

The molecular structure of this compound, and its derivatives has been characterized through various spectroscopic methods. These analyses provide insights into the compound's functional groups and molecular geometry, essential for understanding its reactivity and properties in different chemical contexts.

Chemical Reactions and Properties

This compound, participates in several chemical reactions, forming a variety of products depending on the reactants and conditions. For instance, its reaction with primary amines can lead to N-alkyl imidates, which subsequently can form amidines or free amines, showcasing its versatility in chemical modifications (Browne & Kent, 1975).

Physical Properties Analysis

The physical properties of this compound, and its derivatives, such as melting points, boiling points, and solubility in various solvents, are crucial for their application in different domains. These properties are influenced by the compound's molecular structure and dictate its behavior in synthesis and material applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various chemical reagents, are critical for the compound's application in organic synthesis and material science. Studies have shown that this compound, and its derivatives exhibit a wide range of reactivities, making them valuable for synthesizing complex organic molecules and polymers.

Scientific Research Applications

  • Mitsunobu Reaction Alternative : Imidate esters, such as imidodicarbonic acid diethyl ester, can replace diethyl azodicarboxylate and triphenylphosphine in the Mitsunobu reaction. This substitution results in excellent yields and clean stereochemistry, proving useful in organic synthesis (Barrett et al., 1998).

  • Polymer Synthesis : Iminocarbonates, a category that includes imidodicarbonic acid diethyl ester, are used in synthesizing polymers with alternating poly(urethane/ester) structures. This is achieved through reactions with various acids, such as hydrogen chloride, carboxylic acids, and diethyl phosphate (Mukaiyama et al., 1962).

  • Synthesis of Fluorooxindole Derivatives : Diethyl 2-fluoromalonate ester, a derivative, serves as a building block in the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, particularly in nucleophilic aromatic substitution reactions (Harsanyi et al., 2014).

  • Esterification of Carboxylic Acids : (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, related to imidodicarbonic acid diethyl ester, are efficient for the equimolar esterification of carboxylic acids and alcohols, yielding good to excellent yields in a chemoselective manner (Won et al., 2007).

  • Protein-Carbohydrate Coupling : Imidodicarbonic acid diethyl ester offers a gentle and effective method for coupling proteins to carbohydrates. This approach is particularly useful in producing immunosorbents and insoluble enzymes (Porath et al., 1967).

  • Decarboxylative Allylic Amidation : Iridium(I)-catalyzed decarboxylative allylic amidation of allyl benzyl imidodicarbonates yields branched 1-(aryl/alkyl)-1-benzyloxycarbonylaminoprop-2-ene, demonstrating its utility in organic synthesis (Singh & Han, 2007).

  • Protein Amidination : Under near pH 10 conditions, primary amines react more rapidly and yield better with imido esters, improving conditions for protein amidination (Browne & Kent, 1975).

  • Synthesis of N-Protected Chiral Amino Acids : Imidodicarbonates, including diethyl ester, are used for synthesizing N-protected chiral amino acids, a crucial step in peptide synthesis (Degerbeck et al., 1992).

  • Liquid-Crystalline Materials : Coronene-oligocarboxylic esters and imides, synthesized using reactions involving imidodicarbonic acid diethyl ester, result in materials with self-assembling columnar liquid-crystalline phases, useful in material science (Alibert-Fouet et al., 2007).

  • Cyclopropanedimethanol Synthesis : A method using diethyl malonate, closely related to imidodicarbonic acid diethyl ester, facilitates the synthesis of 1,1-cyclopropanedimethanol (Fei, 2009).

Safety and Hazards

Imidodicarbonic acid, diethyl ester is irritating to eyes, respiratory system, and skin . Therefore, it is advised to wear suitable protective clothing and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

ethyl N-ethoxycarbonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVSTLUFSYVLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173290
Record name Imidodicarbonic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19617-44-8
Record name Imidodicarbonic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019617448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19617-44-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidodicarbonic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying Azamalonic Ester in the crystal mixture found in diesel engine exhaust systems?

A1: The identification of Azamalonic Ester in the crystal mixture from a diesel engine's SCR system is significant because it suggests the presence of unexpected chemical reactions occurring within the system. While the article primarily focuses on urea and triazine triol as the main components of the crystal mixture formed due to low-temperature urea injection [], the presence of Azamalonic Ester, even in small amounts, warrants further investigation. It raises questions about its formation mechanism and potential implications for the SCR system's efficiency and durability. Further research is needed to understand the role and fate of Azamalonic Ester in this context.

Q2: Are there any known analytical techniques specifically designed for detecting and quantifying Azamalonic Ester in complex mixtures?

A2: While the provided research does not detail specific analytical techniques for Azamalonic Ester quantification, it does mention the use of Gas Chromatography-Mass Spectrometry (GC-MS) for identifying various compounds in the crystal mixture, including Azamalonic Ester []. Given the capabilities of GC-MS in separating and identifying individual components within complex mixtures, it's plausible that this technique, with appropriate method development and validation, could be employed for quantifying Azamalonic Ester. Other techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors might also be applicable.

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